1-[3-Fluoro-4-(hydroxymethyl)phenyl]propan-2-one

Catalog No.
S13981489
CAS No.
1805765-40-5
M.F
C10H11FO2
M. Wt
182.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[3-Fluoro-4-(hydroxymethyl)phenyl]propan-2-one

CAS Number

1805765-40-5

Product Name

1-[3-Fluoro-4-(hydroxymethyl)phenyl]propan-2-one

IUPAC Name

1-[3-fluoro-4-(hydroxymethyl)phenyl]propan-2-one

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

InChI

InChI=1S/C10H11FO2/c1-7(13)4-8-2-3-9(6-12)10(11)5-8/h2-3,5,12H,4,6H2,1H3

InChI Key

PZEFMHONPUAQMJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)CO)F

1-[3-Fluoro-4-(hydroxymethyl)phenyl]propan-2-one is a chemical compound characterized by its unique structure, which includes a fluorine atom and a hydroxymethyl group attached to a phenyl ring. Its molecular formula is C10H11FO2C_{10}H_{11}FO_{2}, and it features a ketone functional group, which is significant for its reactivity and biological properties. The presence of the fluorine atom enhances lipophilicity and may influence the compound's interaction with biological targets, making it of interest in medicinal chemistry.

1-[3-Fluoro-4-(hydroxymethyl)phenyl]propan-2-one can undergo several chemical transformations:

  • Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid using agents like potassium permanganate or chromium trioxide.
  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Electrophilic Substitution: The fluorinated phenyl ring can participate in electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

These reactions allow for the modification of the compound's structure, potentially leading to derivatives with enhanced or altered biological activities.

The biological activity of 1-[3-Fluoro-4-(hydroxymethyl)phenyl]propan-2-one has been explored in various studies. Compounds with similar structures have shown promising activities, including:

  • Antimicrobial Properties: The compound may exhibit antimicrobial effects by disrupting bacterial cell membranes or inhibiting key metabolic enzymes.
  • Anti-inflammatory Activity: It could modulate inflammatory pathways, potentially serving as an anti-inflammatory agent.
  • Anticancer Potential: Similar compounds have demonstrated anticancer activities, suggesting that this compound might also possess such properties.

Further research is required to fully elucidate its biological mechanisms and therapeutic potential.

The synthesis of 1-[3-Fluoro-4-(hydroxymethyl)phenyl]propan-2-one can be achieved through several methods:

  • Friedel-Crafts Acylation: This method involves acylating 3-fluorobenzaldehyde with acetone in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction typically occurs under mild conditions and yields the desired product after purification.
  • Metal-Catalyzed Reactions: Recent advancements in metal-catalyzed reactions have provided alternative synthetic routes that may enhance yield and efficiency.
  • Oxidative Methods: Starting from suitable precursors, oxidative methods can be employed to introduce functional groups necessary for obtaining the target compound.

These methods highlight the versatility in synthesizing this compound while allowing for modifications that can lead to new derivatives.

1-[3-Fluoro-4-(hydroxymethyl)phenyl]propan-2-one has potential applications in various fields:

  • Pharmaceuticals: Its unique structure may lead to novel drugs targeting specific diseases, particularly in antimicrobial and anti-inflammatory therapies.
  • Chemical Research: It serves as a valuable intermediate for synthesizing other complex organic molecules.
  • Material Science: Due to its chemical properties, it could be explored in the development of new materials or coatings.

Interaction studies involving 1-[3-Fluoro-4-(hydroxymethyl)phenyl]propan-2-one are crucial for understanding its mechanism of action. Preliminary studies suggest that:

  • The compound may interact with specific enzymes or receptors involved in metabolic pathways.
  • Molecular docking studies could reveal binding affinities with various biological targets, providing insights into its therapeutic potential.

Further investigations into these interactions will enhance our understanding of its pharmacodynamics and pharmacokinetics.

Several compounds share structural similarities with 1-[3-Fluoro-4-(hydroxymethyl)phenyl]propan-2-one. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
1-(4-Fluoro-3-(hydroxymethyl)phenyl)propan-1-oneContains a hydroxymethyl group and fluorineSimilar but differs by having a propanone structure
2-Hydroxy-2-methylpropiophenoneA photoinitiator used in polymer chemistryLacks fluorine but has similar hydroxymethyl functionality
1-Phenyl-2-methyl-2-hydroxypropanoneRelated compound with similar structural featuresExhibits different biological activities

Uniqueness

The uniqueness of 1-[3-Fluoro-4-(hydroxymethyl)phenyl]propan-2-one lies in its combination of both an ethyl group and a hydroxymethyl group on the phenyl ring, which imparts distinct chemical reactivity and biological properties compared to other similar compounds. This specific arrangement may enhance its efficacy as a pharmaceutical agent while providing opportunities for further chemical modifications.

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

182.07430775 g/mol

Monoisotopic Mass

182.07430775 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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